molecular formula C9H16Cl2N6 B13659005 N-(4-Aminobenzyl)biguanide Dihydrochloride

N-(4-Aminobenzyl)biguanide Dihydrochloride

Cat. No.: B13659005
M. Wt: 279.17 g/mol
InChI Key: ZMQKZVXFEKGFGF-UHFFFAOYSA-N
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Description

N-(4-Aminobenzyl)biguanide Dihydrochloride is a chemical compound with the molecular formula C9H14N6·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to yellow solid form and is often used in research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzyl)biguanide Dihydrochloride typically involves the reaction of 4-aminobenzylamine with cyanoguanidine under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzyl)biguanide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-nitrobenzyl)biguanide, while reduction could produce N-(4-aminobenzyl)biguanide .

Scientific Research Applications

N-(4-Aminobenzyl)biguanide Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzyl)biguanide Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Unlike other biguanides, it has a benzyl group that enhances its reactivity and potential for diverse chemical modifications .

Properties

Molecular Formula

C9H16Cl2N6

Molecular Weight

279.17 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine;dihydrochloride

InChI

InChI=1S/C9H14N6.2ClH/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12;;/h1-4H,5,10H2,(H6,11,12,13,14,15);2*1H

InChI Key

ZMQKZVXFEKGFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N.Cl.Cl

Origin of Product

United States

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